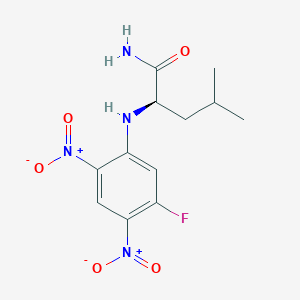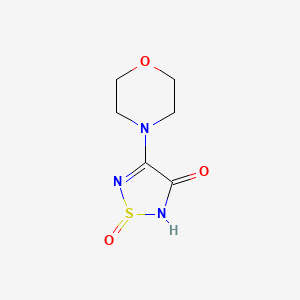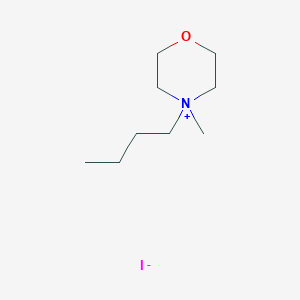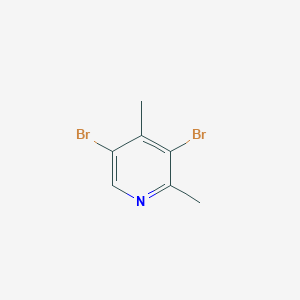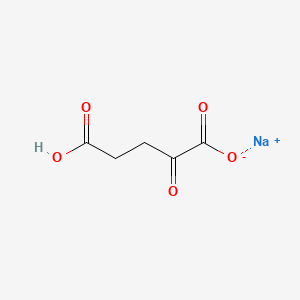
Oxoglutarato monosódico
Descripción general
Descripción
Monosodium oxoglurate, also known as monosodium glutamate, is the sodium salt of glutamic acid. It is a white crystalline substance that is commonly used as a flavor enhancer in various cuisines, particularly in Asian cooking.
Aplicaciones Científicas De Investigación
Monosodium oxoglurate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Monosodium oxoglurate is studied for its role in cellular metabolism and neurotransmission.
Medicine: It is used in research related to neurological diseases and metabolic disorders.
Industry: Monosodium oxoglurate is widely used in the food industry as a flavor enhancer.
Mecanismo De Acción
Target of Action
Monosodium oxoglurate, also known as alpha-Ketoglutaric acid sodium salt, primarily targets various immune cells including neutrophils, monocytes, and eosinophils . These cells play crucial roles in the innate immune response and are involved in the pathogenesis of conditions such as gout .
Mode of Action
Monosodium oxoglurate interacts with its targets, leading to a series of biochemical reactions. For instance, it induces the formation of extracellular DNA traps in neutrophils, eosinophils, and basophils, a process known as NETosis . This process is crucial for trapping and killing microbes, thereby preventing the spread of potential pathogens .
Biochemical Pathways
Monosodium oxoglurate plays a vital role in multiple pathways of energy metabolism and biosynthesis. It is involved in the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . The TCA cycle is responsible for oxidative decarboxylation of 2-oxoglutarate, transferring a succinyl group to coenzyme A, and producing reducing equivalents for the electron transport system .
Result of Action
The action of Monosodium oxoglurate results in significant molecular and cellular effects. For instance, it has been associated with changes in open field activities, anxiety-related behaviors, and brain glutamate/glutamine levels . Moreover, it has been found to induce cell death and restore healthy mitochondrial morphology .
Action Environment
The action, efficacy, and stability of Monosodium oxoglurate can be influenced by various environmental factors. For example, the compound’s effects can be modulated by the presence of other substances, such as other food components or dietary patterns . Additionally, the compound’s action can be affected by the physiological environment, such as the pH and the presence of certain ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Monosodium oxoglurate can be synthesized through several methods:
Hydrolysis of Vegetable Proteins: This method involves the hydrolysis of vegetable proteins using hydrochloric acid to break peptide bonds, releasing glutamic acid, which is then neutralized with sodium hydroxide to form monosodium oxoglurate.
Direct Chemical Synthesis: This method involves the chemical synthesis of monosodium oxoglurate from acrylonitrile.
Bacterial Fermentation: The most common industrial method involves the fermentation of plant-based ingredients such as sugar cane, sugar beets, cassava, or corn using bacteria that produce glutamic acid.
Industrial Production Methods: The industrial production of monosodium oxoglurate primarily relies on bacterial fermentation due to its efficiency and cost-effectiveness. The process involves fermenting plant-based substrates with specific strains of bacteria that produce glutamic acid. The glutamic acid is then extracted and neutralized with sodium hydroxide to produce monosodium oxoglurate .
Análisis De Reacciones Químicas
Types of Reactions: Monosodium oxoglurate undergoes various chemical reactions, including:
Oxidation: Monosodium oxoglurate can be oxidized to form various derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: Monosodium oxoglurate can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often involve reagents such as halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxo derivatives, while reduction can produce different amino acid derivatives .
Comparación Con Compuestos Similares
Monosodium oxoglurate can be compared with other similar compounds such as:
Alpha-Ketoglutarate: An intermediate in the tricarboxylic acid cycle, involved in multiple metabolic pathways.
Glutamic Acid: The parent compound of monosodium oxoglurate, involved in protein synthesis and neurotransmission.
Glutamine: An amino acid derived from glutamic acid, involved in nitrogen metabolism and immune function.
Uniqueness: Monosodium oxoglurate is unique due to its widespread use as a flavor enhancer and its significant role in both culinary and scientific applications. Its ability to enhance the umami taste sets it apart from other similar compounds .
Propiedades
IUPAC Name |
sodium;5-hydroxy-2,5-dioxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O5.Na/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTOGHHLNTXPTI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
328-50-7 (Parent) | |
| Record name | Monosodium oxoglurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022202682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
168.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22202-68-2, 17091-15-5 | |
| Record name | Monosodium oxoglurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022202682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanedioic acid, 2-oxo-, sodium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium hydrogen 2-oxoglutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOSODIUM OXOGLURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GFV60F71R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1591004.png)
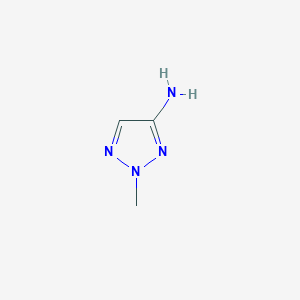
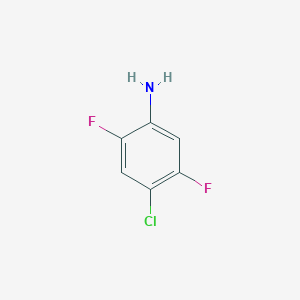


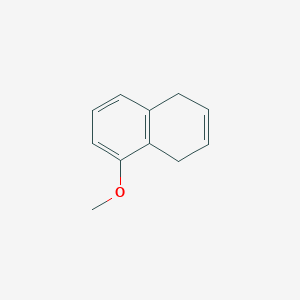
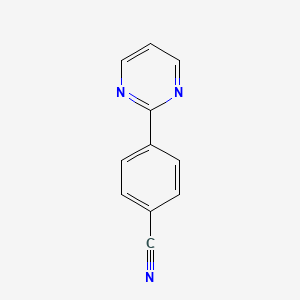
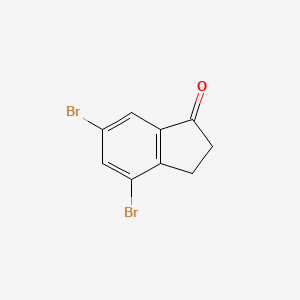
![Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-](/img/new.no-structure.jpg)
